molecular formula C13H16Cl2O3 B2481169 Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate CAS No. 2044706-76-3

Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate

Cat. No. B2481169
CAS RN: 2044706-76-3
M. Wt: 291.17
InChI Key: JXGKCJHNAOHKTQ-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate, also known as MDP, is a synthetic chemical compound that has been widely studied for its potential use in scientific research. It has been studied for its biochemical and physiological effects, its synthesis method, its mechanism of action, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Antibacterial Activities against ESBL Producing Escherichia coli and MRSA

The synthesis of new 6-Bromoquinolin-4-ol derivatives was studied, and their potential against ESBL producing Escherichia coli (ESBL E. coli) and methicillin-resistant Staphylococcus aureus (MRSA) were investigated . The molecule 3e depicted highest antibacterial activity while compounds 3b and 3d showed low antibacterial activity .

properties

IUPAC Name

methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2O3/c1-8(2)4-12(13(16)17-3)18-11-6-9(14)5-10(15)7-11/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGKCJHNAOHKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)OC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate

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